3-Chlorobiphenyl
Overview
Description
3-Chlorobiphenyl, also known as PCB 2, is a chlorinated biphenyl compound . It has the molecular formula C12H9Cl and a molecular weight of 188.653 . Other names for this compound include Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-monochloro-; m-Chlorobiphenyl; 3-Chlorodiphenyl; 3-Chloro-1,1’-biphenyl; 3-Monochlorobiphenyl; PCB 2; m-Chlorodiphenyl .
Synthesis Analysis
3-Chlorobiphenyl can be prepared via phase transfer Gomberg-Bachmann-Hey reaction. This involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate . Other methods for the synthesis of chlorobiphenyls include decompositions of aroyl peroxides in appropriate substrates, which are also useful synthetic reactions in which high yields of chlorobiphenyls have been obtained, particularly in the presence of electron acceptors .Molecular Structure Analysis
The 3D structure of 3-Chlorobiphenyl can be viewed using Java or Javascript . The InChI string for 3-Chlorobiphenyl is InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .Chemical Reactions Analysis
The biodegradation of 3-Chlorobiphenyl could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .Physical And Chemical Properties Analysis
3-Chlorobiphenyl has a molecular weight of 188.653 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .Scientific Research Applications
Results : The half-life of 3-Chlorobiphenyl in sunlit waters varies from 2 to 14 days, depending on various environmental factors .
Results : Metabolism involves the formation of dechlorination products, indicating the need to study the disposition and toxicity of complex metabolites .
Analytical Chemistry
Results : The synergistic action of anaerobic reduction and aerobic degradation is discussed as a potential bioremediation approach .
Materials Science
Results : The compound’s resistance to natural degradation and its potential health risks are highlighted, emphasizing the importance of effective bioremediation strategies .
Chemical Engineering
Results : These methods show promise in reducing PCB levels, but further research is needed to optimize the processes .
Soil Science
Results : Certain plant species demonstrate the ability to accumulate 3-Chlorobiphenyl, suggesting a viable method for soil decontamination .
Microbiology
Results : Findings reveal that specific microbial strains and enzymes play crucial roles in the breakdown of PCBs in the environment .
Public Health
Results : Data suggests that exposure to 3-Chlorobiphenyl may be linked to various adverse health outcomes, necessitating ongoing monitoring and regulation .
Nanotechnology
Results : These nanotechnologies show potential for efficient PCB remediation, though they are still in the early stages of development .
Food Safety
Results : Monitoring programs help to identify and mitigate the risks of PCBs entering the human diet from various sources .
Computational Chemistry
Results : The simulations provide insights into the potential biological impact of PCBs and guide the design of safer chemicals .
Forensic Science
Results : The findings assist in environmental forensics, helping to identify the origins of PCB contamination .
Industrial Chemistry
Results : The research contributes to the development of new materials and chemicals with specific desired properties .
Electrical Engineering
Results : The studies aim to understand the suitability of PCBs for use in high-voltage applications .
Quantum Chemistry
Results : The research may lead to the development of new materials for quantum computing technologies .
Green Chemistry
Results : The goal is to minimize the environmental impact of PCBs and find sustainable solutions for their disposal .
Safety And Hazards
When handling 3-Chlorobiphenyl, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
1-chloro-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobiphenyl | |
CAS RN |
2051-61-8 | |
Record name | 3-Chlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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